molecular formula C20H21N3O2 B2494523 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide CAS No. 904272-84-0

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide

Cat. No.: B2494523
CAS No.: 904272-84-0
M. Wt: 335.407
InChI Key: HHCJGNYCKHTDRQ-UHFFFAOYSA-N
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Description

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is a quinazolinone-derived compound featuring a pentanamide chain attached to a phenyl group substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolinyl moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-4-9-19(24)22-15-10-12-16(13-11-15)23-14(2)21-18-8-6-5-7-17(18)20(23)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCJGNYCKHTDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of microwave-induced synthesis, which has been shown to enhance reaction rates and yields . Additionally, green chemistry approaches, such as the use of deep eutectic solvents (DES), can be employed to minimize environmental impact .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide. Research indicates that compounds with quinazoline moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy against breast cancer and leukemia cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Quinazoline-based compounds have also demonstrated antimicrobial properties. Studies reveal that N-substituted quinazolines possess activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The structural modifications in this compound could enhance its efficacy against resistant strains.

Anticonvulsant Activity

Research into the anticonvulsant properties of quinazoline derivatives has yielded promising results. Compounds similar to this compound have shown effectiveness in animal models for epilepsy, suggesting that these compounds may interact with GABAergic systems or sodium channels to exert their effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives. Modifications at specific positions on the quinazoline ring and the phenyl group can significantly alter biological activity. For instance, electron-withdrawing groups at certain positions have been associated with enhanced anticancer activity .

Case Study 1: Anticancer Activity

A study evaluated a series of quinazoline derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range for breast cancer cells, suggesting potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinazoline derivatives. This compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against breast cancer cells
AntimicrobialInhibition of Staphylococcus aureus
AnticonvulsantEfficacy in seizure models

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate signaling pathways by interacting with receptors involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) N-(4-Methoxyphenyl)pentanamide
  • Structure: Phenyl ring substituted with methoxy (-OCH₃) instead of quinazolinone.
  • Activity : Demonstrated significant anthelmintic activity, with pharmacokinetic studies indicating excellent drug-likeness and adherence to pharmaceutical filters .
  • Key Difference: Replacement of the quinazolinone with a methoxy group simplifies the structure but retains biological efficacy, suggesting that the pentanamide chain alone contributes to membrane permeability and target engagement.
b) N-[4-(4-Nitrophenoxy)phenyl]pentanamide
  • Structure: Phenyl ring substituted with 4-nitrophenoxy.
  • Synthesis: Prepared via nucleophilic substitution of 4-aminophenol with 4-nitrofluorobenzene, followed by acylation with pentanoyl chloride .
  • Crystallography : Exhibits intermolecular hydrogen bonding via amide groups, forming chains parallel to the crystallographic a-axis. The nitro group participates in weak C–H···O interactions .

Acyl Chain Modifications

a) N-[4-(4-Oxo-3-phenylquinazolin-2-yl)phenyl]acetamide
  • Structure : Acetamide (C₂) chain instead of pentanamide (C₅).
  • The pentanamide in the target compound likely enhances metabolic stability due to reduced susceptibility to hydrolysis .

Sulfonamide Derivatives

a) N4-Valeroylsulfadiazine (N-[4-(2-pyrimidinylaminosulfonyl)phenyl]pentanamide)
  • Structure : Pentanamide linked to a sulfadiazine moiety (pyrimidine-sulfonamide).
  • Synthesis: Yielded 95% via acylation of sulfadiazine with pentanoyl chloride.
  • Physical Properties : Melting point 218–219°C; IR peaks at 1685 cm⁻¹ (amide C=O) and 1164 cm⁻¹ (SO₂NH) .
  • Activity : Antitubercular agent, highlighting the role of sulfonamide groups in targeting microbial enzymes like carbonic anhydrase .
b) 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide
  • Structure : Incorporates a thiazole-sulfonamide group and dioxoisoindolinyl substituent.
  • Data : Molecular formula C₂₂H₂₂N₃NaO₆S, molecular weight 479.48 g/mol, elemental analysis C 55.30%, H 4.70%, N 8.91% .
  • Comparison: The sulfonamide and heterocyclic substituents may enhance binding to enzymes like carbonic anhydrase, whereas the quinazolinone in the target compound could target kinase or protease pathways.

Activity Data for Pentanamide Analogs

Compound Name Biological Activity (IC₅₀, µM) Melting Point (°C) Key Functional Groups Reference
N-(4-Methoxyphenyl)pentanamide Anthelmintic (Not quantified) N/A Methoxy, pentanamide
N4-Valeroylsulfadiazine Antitubercular 218–219 Sulfonamide, pyrimidine
2-Amino-5-(3-nitroguanidino)-pentanamide Moderate activity (8,5,5)* N/A Nitroguanidino, thiazole
Target Compound Under investigation Pending Quinazolinone, pentanamide

*Activity values from unspecified assays .

Biological Activity

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is a synthetic compound derived from the quinazolinone family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol

This compound features a quinazolinone moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on preliminary studies:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Modulation of Receptor Activity : It may act as a modulator of receptors that are critical for cellular responses to growth factors and hormones.
  • Induction of Apoptosis : Some studies suggest that this compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of quinazolinone effectively inhibited the growth of various cancer cell lines (e.g., breast cancer and leukemia) through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Quinazolinone derivatives are also noted for their anti-inflammatory activities. The compound may exert these effects by:

  • Inhibiting Pro-inflammatory Cytokines : It may reduce the levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.

Case Studies

  • Case Study 1 : In vitro studies showed that this compound significantly reduced the viability of human cancer cell lines compared to controls, indicating its potential as a lead compound for further development .
  • Case Study 2 : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates, suggesting efficacy in vivo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth in vitro
Anti-inflammatoryDecreased cytokine production
Apoptosis InductionIncreased apoptotic markers

Q & A

Q. What are the established synthetic routes for N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the quinazolinone core through cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. Subsequent functionalization introduces the phenyl-pentanamide group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps.
  • Catalysts : Palladium catalysts for coupling reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
    Reaction progress is monitored via TLC and HPLC, with final purification using column chromatography or recrystallization .

Q. How is the structural integrity of the compound validated post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent integration and regiochemistry (e.g., distinguishing quinazolinone C=O at δ ~165 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C22_{22}H23_{23}N3_3O2_2).
  • X-ray crystallography : Resolves stereoelectronic effects in the quinazolinone core and amide linkage .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer screening : Cell viability assays (MTT) on cancer cell lines (e.g., MCF-7, HepG2).
  • Anti-inflammatory activity : COX-2 inhibition assays via ELISA.
    Dose-response curves and IC50_{50} values are calculated to prioritize lead optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence its pharmacokinetic (PK) profile?

A structure-activity relationship (SAR) study might include:

Substituent LogP Oral Bioavailability (%) Plasma Half-life (h)
-CH3_3 (parent)3.2584.2
-CF3_33.8426.1
-OCH3_32.9653.8
Key findings:
  • Electron-withdrawing groups (e.g., -CF3_3) improve metabolic stability but reduce solubility.
  • Hydrophilic substitutions (e.g., -OH) enhance bioavailability but shorten half-life due to renal clearance .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50}50​ values)?

Contradictions often arise from assay variability or impurity profiles. Mitigation steps:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum-free media).
  • Impurity profiling : LC-MS to quantify byproducts (e.g., hydrolyzed amide derivatives).
  • Orthogonal assays : Validate anticancer activity via apoptosis markers (Annexin V/PI) alongside MTT .

Q. What computational methods predict its target interactions and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase). The quinazolinone core shows affinity for ATP-binding pockets via π-π stacking with Phe residues.
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Machine learning (e.g., Random Forest) correlates substituent descriptors (e.g., Hammett σ) with inhibitory potency .

Q. How is in vivo efficacy evaluated, and what are key translational challenges?

  • Xenograft models : Subcutaneous tumor implantation in nude mice (e.g., HCT-116 colorectal cancer). Dosing: 50 mg/kg/day orally for 21 days.
  • PK/PD integration : Plasma concentration-time curves linked to tumor volume reduction.
    Challenges:
  • Metabolic clearance : Cytochrome P450 (CYP3A4) induction reduces exposure.
  • Toxicity : Hepatic enzyme (ALT/AST) elevation at higher doses requires prodrug strategies .

Methodological Guidelines

Q. For Synthesis Optimization :

  • Prioritize Pd-catalyzed coupling for regioselective amidation .
  • Use microwave-assisted synthesis to reduce reaction time (20–30% yield improvement) .

Q. For Bioactivity Validation :

  • Include positive controls (e.g., doxorubicin for anticancer assays) and validate via dual-reporter systems (e.g., luciferase-based apoptosis sensors) .

Q. For Computational Studies :

  • Cross-validate docking results with site-directed mutagenesis (e.g., EGFR T790M mutation disrupts quinazolinone binding) .

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